{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
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Overview
Description
The compound “{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid” is a complex organic molecule that features a thiazolidinone ring, an indole moiety, and an acetic acid functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound and a thiol.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other methods.
Coupling Reactions: The thiazolidinone and indole units are then coupled, often using a condensation reaction.
Functional Group Modifications: Introduction of the acetic acid group and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or other groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound “{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid” may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Indole Derivatives: Widely studied for their diverse biological activities.
Uniqueness
The unique combination of the thiazolidinone and indole moieties, along with the specific functional groups, may confer distinct biological activities and chemical reactivity, making this compound of particular interest in research.
Properties
Molecular Formula |
C16H14N2O5S2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C16H14N2O5S2/c1-23-7-6-17-15(22)13(25-16(17)24)12-9-4-2-3-5-10(9)18(14(12)21)8-11(19)20/h2-5H,6-8H2,1H3,(H,19,20)/b13-12- |
InChI Key |
YQYIMEFXINJQKN-SEYXRHQNSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)O)/SC1=S |
Canonical SMILES |
COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)O)SC1=S |
Origin of Product |
United States |
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